molecular formula C4H3F6I B1498350 2-Iodo-1,1,1,4,4,4-hexafluorobutane CAS No. 453-39-4

2-Iodo-1,1,1,4,4,4-hexafluorobutane

Cat. No.: B1498350
CAS No.: 453-39-4
M. Wt: 291.96 g/mol
InChI Key: WJQPGXHOQNCFHC-UHFFFAOYSA-N
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Description

2-Iodo-1,1,1,4,4,4-hexafluorobutane is a fluorinated organic compound with the molecular formula C4H3F6I It is characterized by the presence of an iodine atom and six fluorine atoms attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,1,1,4,4,4-hexafluorobutane typically involves the halogenation of butane derivatives. One common method is the reaction of 1,1,1,4,4,4-hexafluorobutane with iodine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using specialized reactors. The process requires careful control of reaction parameters to ensure high yield and purity. Additionally, purification steps such as distillation and recrystallization may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1,1,1,4,4,4-hexafluorobutane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as iodide ions (I-) or other halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions may produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various halogenated compounds.

Scientific Research Applications

2-Iodo-1,1,1,4,4,4-hexafluorobutane has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

  • Biology: The compound can be utilized in proteomics research to study protein interactions and modifications.

  • Industry: Its unique properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

2-Iodo-1,1,1,4,4,4-hexafluorobutane is similar to other fluorinated organic compounds, such as 1,1,1,4,4,4-hexafluorobutane and 2-iodobutane. its unique combination of iodine and fluorine atoms gives it distinct chemical properties and reactivity. This compound stands out due to its high stability and resistance to degradation, making it valuable in various applications.

Comparison with Similar Compounds

  • 1,1,1,4,4,4-hexafluorobutane

  • 2-iodobutane

  • 1,1,1,3,3,3-hexafluoropropane

  • 2-bromobutane

Properties

IUPAC Name

1,1,1,4,4,4-hexafluoro-2-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F6I/c5-3(6,7)1-2(11)4(8,9)10/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQPGXHOQNCFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660211
Record name 1,1,1,4,4,4-Hexafluoro-2-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-39-4
Record name 1,1,1,4,4,4-Hexafluoro-2-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-1,1,1,4,4,4-hexafluorobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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